3,4-Dimethylbenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. It is classified as a benzylic alcohol, characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group at the 1 position. This compound appears as a colorless liquid with a pleasant aromatic odor, making it useful in various applications, including fragrances and flavorings .
Research suggests that 3,4-Dimethylbenzyl alcohol might act as an inhibitor of serotonin and nitrous oxide, both of which are neurotransmitters []. The specific mechanism of this inhibition is not fully understood and requires further investigation []. Additionally, it has been shown to have a high affinity for the ethylene binding site of acetaminophen, suggesting potential interactions with other drugs or molecules containing similar binding sites.
Synthesis of 3,4-dimethylbenzyl alcohol can be achieved through several methods:
3,4-Dimethylbenzyl alcohol finds applications in various fields:
Several compounds share structural similarities with 3,4-dimethylbenzyl alcohol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2,3-Dimethylbenzyl alcohol | Methyl groups at positions 2 and 3 | Different spatial arrangement affecting reactivity |
| Benzyl alcohol | No methyl substitutions | Simpler structure leading to different properties |
| 3-Methylbenzyl alcohol | Methyl group at position 3 | Less steric hindrance compared to 3,4-dimethyl derivative |
| 4-Methylbenzyl alcohol | Methyl group at position 4 | Similar reactivity but different electronic effects |
The presence of two methyl groups on adjacent positions (3 and 4) in 3,4-dimethylbenzyl alcohol enhances its steric bulk compared to other related compounds. This unique configuration may influence its reactivity and interactions in chemical processes.
Irritant